4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
Description
4-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a synthetic small molecule characterized by a thiazole core substituted with a pyridin-3-yl group at the 4-position and a butanamide chain linked via a sulfonyl group to a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)11-3-5-18(23)22-19-21-17(13-27-19)14-4-2-10-20-12-14/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVCBVMNYFJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring, followed by the introduction of the pyridine moiety and the sulfonyl group. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonyl and thiazole groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Functional Group Impact: The sulfonyl group in the target compound may enhance metabolic stability compared to hydrazine derivatives (e.g., Compound ), which are prone to hydrolysis.
Spectral Data Consistency :
- IR spectra of sulfonyl-containing compounds (e.g., ν(SO₂) ~1150–1250 cm⁻¹) align with data from triazole derivatives in , confirming robust sulfonyl group integration .
- The absence of ν(S–H) in the target compound (inferred from ’s tautomer analysis) supports a stable thione configuration, critical for receptor binding .
Bioactivity Trends: The cardioprotective efficacy of the 4-methoxyphenyl-thiazole hydrazine derivative () highlights the role of methoxy groups in mitigating hypoxia-induced damage . This suggests the target compound could share similar therapeutic pathways.
Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 334.39 g/mol
Structural Features
- Sulfonamide Group : Contributes to the compound's solubility and potential interaction with biological targets.
- Pyridine and Thiazole Moieties : These heterocyclic structures are known for their biological activity, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines.
- DNA Binding : The compound has shown a capacity to bind to DNA, which may inhibit replication in cancer cells.
- Anti-Angiogenesis : It has been suggested that the compound inhibits angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory properties. Studies indicate that it may downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-Angiogenesis | Inhibition of new blood vessel formation | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized several derivatives of the compound and tested their efficacy against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
A separate study focused on the anti-inflammatory effects of the compound using a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. What are the recommended synthetic routes for 4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide?
The synthesis of thiazole-sulfonamide derivatives typically involves sequential coupling reactions. A stepwise approach includes:
- Sulfonylation : Reacting a thiazol-2-amine intermediate (e.g., 4-(pyridin-3-yl)thiazol-2-amine) with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Amidation : Coupling the sulfonylated intermediate with a butanoyl chloride derivative using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from acetone/water mixtures is recommended for isolating the final product .
Q. How can the structural integrity of this compound be validated?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), pyridyl (aromatic protons δ 7.5–8.5 ppm), and thiazole (C=S resonance) moieties .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peak) and fragmentation patterns consistent with the sulfonyl and butanamide groups .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S values .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay) due to structural similarities to known inhibitors .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Data Collection : Use single crystals grown via vapor diffusion (e.g., dichloromethane/hexane) and collect high-resolution (<1.0 Å) data using synchrotron radiation or a Mo-Kα source .
- Refinement : Employ SHELXL for small-molecule refinement to model sulfonyl and thiazole geometries, ensuring proper handling of disorder in flexible butanamide chains .
- Validation : Check geometric parameters (e.g., C-S bond lengths: ~1.76 Å) against Cambridge Structural Database (CSD) entries for sulfonamide-thiazole derivatives .
Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?
- Core Modifications : Replace the pyridin-3-yl group with pyrimidine or imidazo[1,2-a]pyrimidine to enhance π-π stacking with hydrophobic kinase pockets .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF) on the methoxyphenyl ring to improve metabolic stability, as seen in similar trifluoromethyl-containing analogs .
- Bioisosteric Replacement : Substitute the butanamide chain with cyclopropanecarboxamide to reduce conformational flexibility and enhance binding affinity .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Dosing : Administer via intravenous (IV) and oral routes in Sprague-Dawley rats (10 mg/kg) to calculate bioavailability (F%) and half-life (t) .
- Metabolite Identification : Use LC-MS/MS to analyze bile and plasma for phase I/II metabolites, focusing on sulfonyl hydrolysis and pyridine N-oxidation pathways .
- Tissue Distribution : Radiolabel the compound with C and quantify accumulation in target tissues (e.g., liver, brain) using autoradiography .
Q. How should contradictory data on synthetic yields or bioactivity be addressed?
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP) to resolve low yields (<20%) in amidation steps, as observed in analogous syntheses .
- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines to confirm outliers (e.g., unexpected cytotoxicity in neuronal cells) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to rationalize discrepancies between in vitro potency and in vivo efficacy by analyzing binding mode variations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
